

Spectroscopic Profile of 2,2-Dibromoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2-Dibromoacetamide*

Cat. No.: *B1617630*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,2-Dibromoacetamide** (CAS No. 598-70-9). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on the analysis of its structural analog, 2-bromoacetamide, and established principles of spectroscopic interpretation for halogenated amides. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **2,2-Dibromoacetamide**. These predictions are derived from the known spectral data of 2-bromoacetamide and theoretical considerations of the effects of the second bromine atom.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 6.0 - 7.5	Broad Singlet	2H	-NH ₂	The chemical shift of amide protons can be highly variable and concentration-dependent. The presence of two electronegative bromine atoms may shift these protons downfield compared to unsubstituted acetamide.
~ 6.5 - 7.0	Singlet	1H	-CHBr ₂	The methine proton is expected to be a singlet and significantly shifted downfield due to the strong deshielding effect of the two adjacent bromine atoms and the carbonyl group.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment	Notes
~ 165 - 175	C=O	The carbonyl carbon chemical shift is typical for amides.
~ 30 - 40	CHBr ₂	The α -carbon is expected to be significantly shielded compared to a non-halogenated analog, but the exact shift is difficult to predict precisely. For comparison, the α -carbon in 2-bromoacetamide appears around 29 ppm.

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~ 3400 - 3200	Strong, Broad	N-H Stretch	Two distinct peaks may be observed for the symmetric and asymmetric stretching of the primary amide.
~ 1680 - 1640	Strong	C=O Stretch (Amide I)	This is a characteristic absorption for the carbonyl group in amides.
~ 1650 - 1580	Medium	N-H Bend (Amide II)	This band results from the bending vibration of the N-H bond.
~ 800 - 600	Strong	C-Br Stretch	The presence of two bromine atoms would likely result in strong absorptions in this region.

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment	Notes
215, 217, 219	Variable	$[M]^+$	The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for $^{79}\text{Br}_2$: $^{79}\text{Br}^{81}\text{Br}$: $^{81}\text{Br}_2$).
136, 138	Variable	$[M - \text{Br}]^+$	Loss of a bromine radical is a likely fragmentation pathway.
44	High	$[\text{CONH}_2]^+$	A common fragment for primary amides.

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2,2-Dibromoacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **2,2-Dibromoacetamide**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A benchtop FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **2,2-Dibromoacetamide** powder onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum.

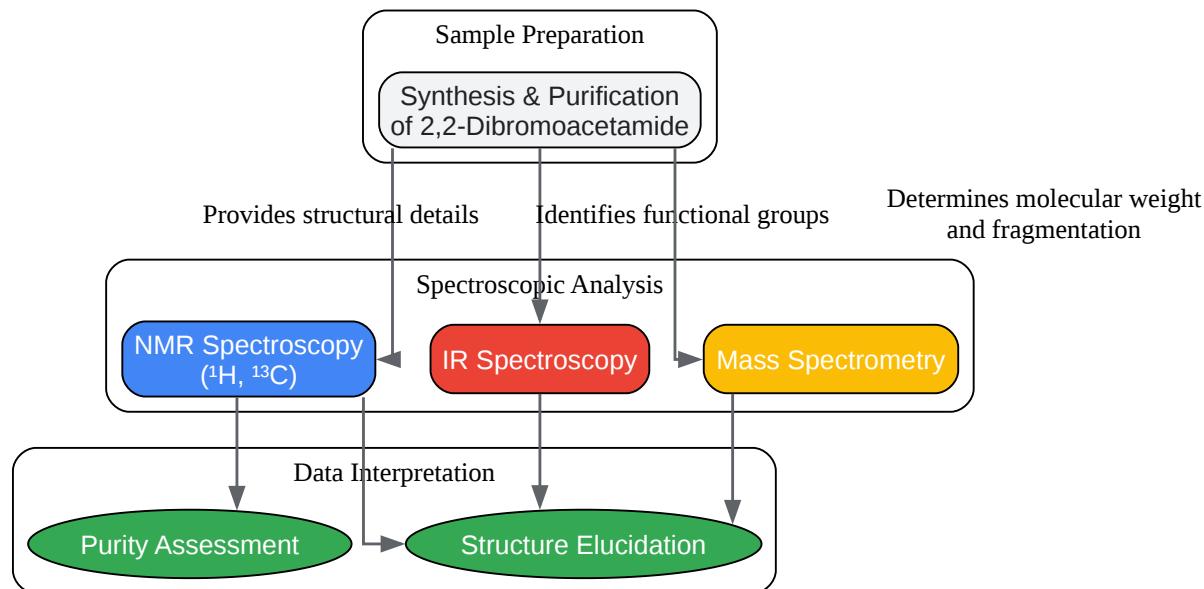
Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

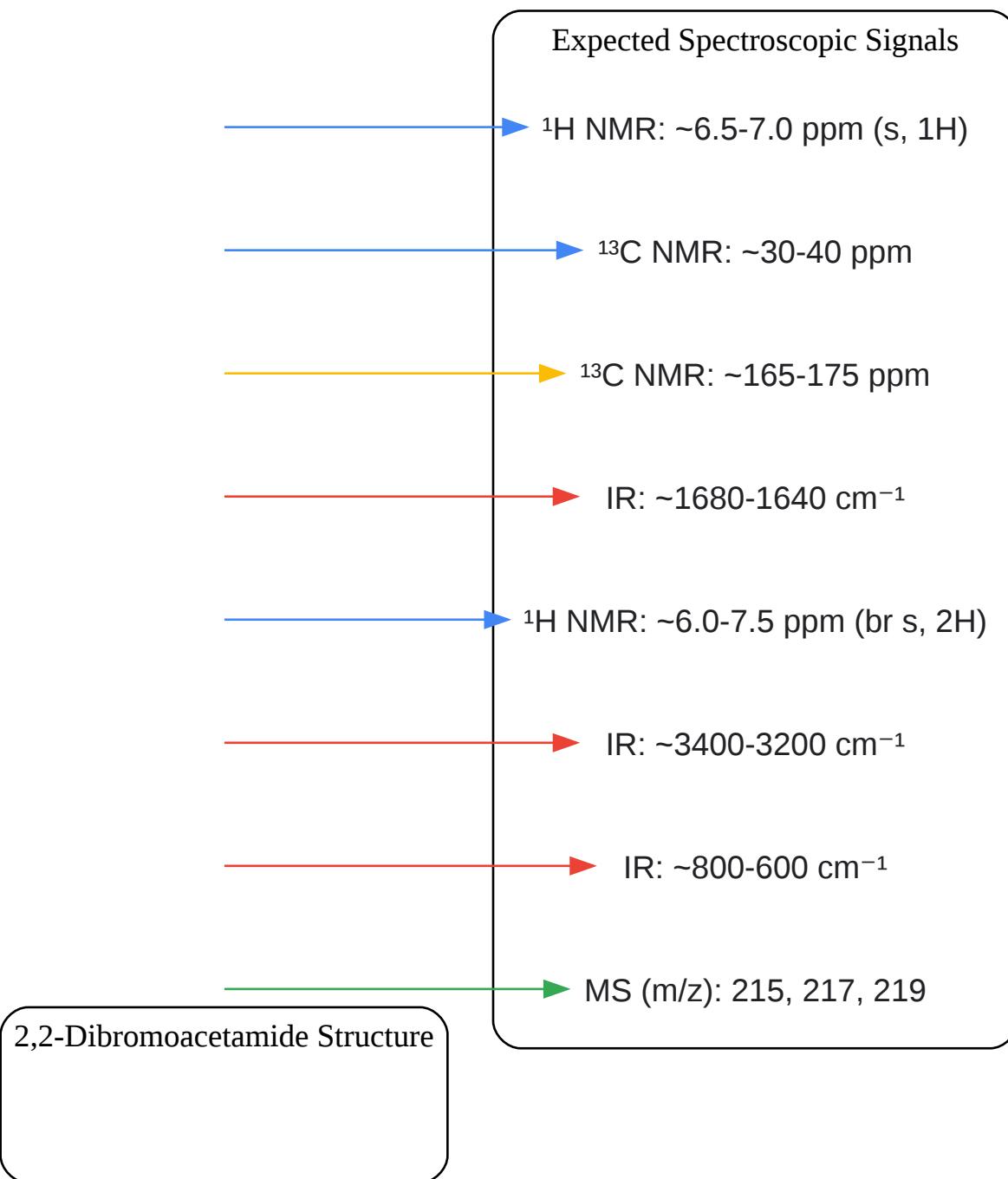
Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Sample Introduction (Direct Insertion Probe):


- Load a small amount of the solid sample into a capillary tube.
- Insert the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample into the ion source.

Data Acquisition (Electron Ionization):

- Ionization Energy: 70 eV.
- Mass Range: m/z 40-300.
- Scan Speed: 1-2 scans per second.
- Source Temperature: 200-250 °C.


Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of **2,2-Dibromoacetamide** relevant to its spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,2-Dibromoacetamide**.

[Click to download full resolution via product page](#)

Caption: Molecular structure and expected spectroscopic correlations.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dibromoacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1617630#spectroscopic-data-nmr-ir-mass-spec-of-2-dibromoacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com